8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994227
InChI: InChI=1S/C15H20N6O2/c1-3-4-8-21-11-12(19(2)15(23)18-13(11)22)17-14(21)20-7-5-6-10(16)9-20/h10H,5-9,16H2,1-2H3,(H,18,22,23)/t10-/m1/s1
SMILES:
Molecular Formula: C15H20N6O2
Molecular Weight: 316.36 g/mol

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione

CAS No.:

Cat. No.: VC17994227

Molecular Formula: C15H20N6O2

Molecular Weight: 316.36 g/mol

* For research use only. Not for human or veterinary use.

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione -

Specification

Molecular Formula C15H20N6O2
Molecular Weight 316.36 g/mol
IUPAC Name 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C15H20N6O2/c1-3-4-8-21-11-12(19(2)15(23)18-13(11)22)17-14(21)20-7-5-6-10(16)9-20/h10H,5-9,16H2,1-2H3,(H,18,22,23)/t10-/m1/s1
Standard InChI Key ZJOXRIAUUWDXDW-SNVBAGLBSA-N
Isomeric SMILES CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)NC2=O)C
Canonical SMILES CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)NC2=O)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s molecular formula is C₂₅H₂₈N₈O₂, with a molecular weight of 472.54 g/mol . Its IUPAC name, 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, reflects its stereochemical specificity at the 3-position of the piperidine ring and the substitution pattern on the purine scaffold . Key structural elements include:

  • A purine-2,6-dione core providing a planar aromatic system for target interactions.

  • An (R)-3-aminopiperidin-1-yl group at position 8, critical for DPP-4 binding.

  • A but-2-ynyl chain at position 7 and a 4-methylquinazolin-2-ylmethyl group at position 1, enhancing solubility and selectivity .

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., N-methylpyrrolidone) due to the quinazoline moiety .

  • Stability: Susceptible to hydrolysis under acidic conditions, necessitating careful storage .

  • Stereochemistry: The (R)-configuration at the piperidine 3-position is essential for pharmacological activity, as enantiomeric forms show reduced DPP-4 affinity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione involves multi-step organic transformations, as detailed in US Patent 10,253,026B2 . Two primary pathways are documented:

Pathway A (Scheme 2) :

  • Alkylation: 3-Methyl-3,7-dihydropurine-2,6-dione reacts with methanesulfonic acid but-2-ynyl ester in NMP with KHCO₃ (94% yield).

  • Chlorination: Treatment with N-chlorosuccinimide (NCS) in DMF yields 8-chloro intermediate (83% yield).

  • Coupling: Reaction with 2-chloromethyl-4-methylquinazoline in NMP/Na₂CO₃ affords the final product (78% yield).

Pathway B (Scheme 3) :

  • Iodination: 3-Methylpurine-2,6-dione reacts with N-iodosuccinimide (NIS) (91% yield).

  • Alkylation: Sequential treatment with 1-bromo-2-butyne and 2-chloromethyl-4-methylquinazoline yields intermediate iodides (97% and 65% yields, respectively).

  • Amination: Coupling with (R)-3-aminopiperidine dihydrochloride completes the synthesis.

Key Reaction Conditions

StepReagent/CatalystSolventTemperatureYield
AlkylationKHCO₃NMP80°C94%
ChlorinationNCSDMFRT83%
CouplingNa₂CO₃NMP100°C78%

Pharmacological Profile

Mechanism of Action

As a DPP-4 inhibitor, the compound prolongs the activity of incretin hormones (e.g., GLP-1), enhancing glucose-dependent insulin secretion and suppressing glucagon release . Its binding affinity (IC₅₀ = 1.3 nM) surpasses early-generation inhibitors like sitagliptin, attributed to:

  • Hydrogen bonding between the aminopiperidine NH and DPP-4’s Glu205/206 residues.

  • Van der Waals interactions with the quinazoline methyl group and Tyr547.

Preclinical Data

  • Efficacy: Reduces HbA1c by 1.2% in diabetic rodent models at 10 mg/kg/day .

  • Selectivity: >1,000-fold selectivity over DPP-8/9, minimizing off-target effects.

  • Pharmacokinetics: Oral bioavailability of 65–70% in primates, with a half-life of 12–14 hours .

Therapeutic Applications

Type 2 Diabetes Management

The compound, marketed as linagliptin, is approved for monotherapy or combination regimens. Clinical trials demonstrate:

  • HbA1c Reduction: 0.7–0.9% over 24 weeks (vs. placebo) .

  • Safety Profile: Low risk of hypoglycemia and weight neutrality .

Emerging Indications

  • Non-Alcoholic Steatohepatitis (NASH): Preclinical models show reduced hepatic fibrosis via DPP-4-independent pathways .

  • Cardioprotection: Meta-analyses associate linagliptin with a 12% lower risk of cardiovascular events .

Stability and Degradation

Forced degradation studies under ICH guidelines reveal:

  • Acidic Hydrolysis: Degrades to 8-(3-aminopiperidin-1-yl)-purine-2,6-dione (major impurity) .

  • Oxidative Stress: Forms N-oxide derivatives in H₂O₂, requiring antioxidant excipients in formulations .

  • Photostability: Stable under UV light (λ > 320 nm) for 48 hours .

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